molecular formula C9H5ClF2N2O B1461086 6-Chloro-2-(difluoromethyl)quinazolin-4-ol CAS No. 50419-38-0

6-Chloro-2-(difluoromethyl)quinazolin-4-ol

Cat. No.: B1461086
CAS No.: 50419-38-0
M. Wt: 230.6 g/mol
InChI Key: ZOJNZBCZKVYAFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(difluoromethyl)quinazolin-4-ol ( 50419-38-0) is a quinazoline-based chemical compound with a molecular formula of C 9 H 5 ClF 2 N 2 O and a molecular weight of 230.60 . This compound features a quinazolin-4-ol core, a structure recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activities . Quinazoline derivatives are of significant interest in scientific research, particularly in the development of novel therapeutic agents. Analogs based on the quinazolin-4-one structure have been successfully incorporated into several approved drugs, especially in oncology, including inhibitors of tyrosine kinase and other key cellular enzymes . Furthermore, the quinazolinone core is a key structural element in the rational design of multi-target drugs, such as dual inhibitors that simultaneously target pathways like PI3K and HDAC, which are relevant in cancer and other diseases . The specific substituents on the quinazoline core—a chloro group at the 6-position and a difluoromethyl group at the 2-position—make this compound a valuable intermediate for further chemical exploration and synthesis. Researchers can utilize it to create novel analogs for structure-activity relationship (SAR) studies or to develop potential inhibitors for various biological targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-2-(difluoromethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF2N2O/c10-4-1-2-6-5(3-4)9(15)14-8(13-6)7(11)12/h1-3,7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJNZBCZKVYAFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Isocyanide Insertion and Cyclocondensation

A novel and efficient method involves copper-catalyzed imidoylative cross-coupling between 2-isocyanobenzoates and amines to form quinazolin-4-ones under mild conditions. This approach has been optimized using Cu(II) acetate hydrate as a catalyst in anisole solvent, under air atmosphere at ambient temperature, yielding quinazolin-4-ones in good yields. Microwave irradiation can be employed to improve yields for electron-deficient anilines or heteroaromatic amines.

Key features:

  • Mild reaction conditions,
  • Short reaction times,
  • Good yields (up to ~77% in some cases),
  • Tolerance to various substituents.

This method can be adapted for the synthesis of 2-substituted quinazolinones by choosing appropriate amines, potentially including difluoromethyl-containing amines or suitable precursors for difluoromethylation at the 2-position.

Incorporation of the Difluoromethyl Group at the 2-Position

The difluoromethyl group is a valuable bioisostere in medicinal chemistry, often introduced via:

In the context of 6-chloro-2-(difluoromethyl)quinazolin-4-ol, the difluoromethyl group can be introduced by:

  • Starting from 2-chloromethylquinazolin-4-ones followed by nucleophilic substitution with difluoromethyl anions or equivalents,
  • Using palladium-catalyzed coupling reactions of 2-halogenated quinazolinones with difluoromethyl-containing reagents.

Preparation of 2-Chloromethylquinazolin-4-ones as Key Intermediates

A critical intermediate for the synthesis of 2-substituted quinazolin-4-ones is 2-chloromethylquinazolin-4-one , which can be prepared efficiently via a one-step reaction from o-anthranilic acids using chloromethylating agents under mild conditions.

Typical procedure:

  • React o-anthranilic acid derivatives with chloromethyl reagents in anhydrous methanol under nitrogen atmosphere,
  • Stirring for about 2 hours at room temperature,
  • Isolation by filtration and washing to yield 2-chloromethylquinazolin-4-one derivatives in good yields (typically 60-80%),
  • These intermediates are versatile for further nucleophilic substitution reactions to introduce difluoromethyl groups or other functionalities.

Conversion to this compound

The final transformation involves:

  • Nucleophilic substitution of the 2-chloromethyl group with a difluoromethyl nucleophile or equivalent reagent,
  • Hydrolysis or controlled oxidation to convert the 4(3H)-quinazolinone to the 4-ol form,
  • Purification by chromatography or recrystallization.

This step requires careful control of reaction conditions to preserve the chloro substituent at position 6 and to avoid side reactions.

Summary Table of Preparation Steps

Step Starting Material/Intermediate Reaction Type Conditions/Notes Yield Range (%) Reference
1 6-Chloro-o-anthranilic acid Cyclocondensation With chloromethylating agent in MeOH, N2 atmosphere, rt, 2 h 60-80
2 2-Chloromethyl-6-chloroquinazolin-4-one Nucleophilic substitution Reaction with difluoromethyl nucleophile, mild base, controlled temp Variable (optimized)
3 2-(Difluoromethyl)-6-chloroquinazolin-4-one Hydrolysis/oxidation to 4-ol Mild acidic/basic hydrolysis or oxidation Moderate to high
4 Final purification Chromatography/recrystallization Silica gel chromatography, solvent systems vary High purity

Research Findings and Optimization Notes

  • The copper-catalyzed isocyanide insertion method offers a green, efficient route to quinazolin-4-one cores, adaptable to various substitutions including halogens and difluoromethyl groups.
  • Starting from 6-chloro-o-anthranilic acid ensures regioselective introduction of the chloro substituent, avoiding complex halogenation steps later.
  • The use of 2-chloromethyl intermediates provides a versatile handle for introducing difluoromethyl groups via nucleophilic substitution, which is critical for the target compound.
  • Reaction conditions such as solvent choice (anisole, methanol), catalyst (Cu(II) acetate hydrate), temperature (ambient to mild heating), and atmosphere (air or nitrogen) significantly impact yields and purity.
  • Purification steps are crucial to isolate the 4-ol form without degradation or loss of halogen substituents.

Scientific Research Applications

Antimicrobial Activity

One of the notable applications of 6-Chloro-2-(difluoromethyl)quinazolin-4-ol is its role as an antimicrobial agent. Research has indicated that derivatives of quinazolinones, including this compound, exhibit potent activity against Pseudomonas aeruginosa, a pathogen known for its multidrug resistance. These compounds act by inhibiting the PqsR regulatory system, which is crucial for the virulence of this bacterium. The studies demonstrated that certain analogs could reduce the production of virulence factors like pyocyanin, making them promising candidates for further clinical evaluation .

Cancer Research

Another significant application lies in cancer treatment. Quinazoline derivatives are being explored as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators in cell cycle progression and are often overexpressed in various cancers. The pharmacophore modeling and molecular docking studies have identified this compound as a potential lead compound for developing CDK inhibitors. The compound's structural features allow it to interact effectively with the target enzymes, suggesting its utility in designing new anticancer therapies .

Dual Target Inhibition

Recent advancements have also focused on the design of dual-target inhibitors combining properties against both PI3K and histone deacetylases (HDACs). The incorporation of this compound into these dual inhibitors has shown promise due to its ability to accommodate various cap groups, enhancing its binding affinity to both targets. This multitarget approach is particularly relevant in cancer therapy, where targeting multiple pathways can lead to improved treatment outcomes .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that can be optimized for better yields and purity. Recent studies have detailed novel synthetic routes that utilize one-pot multi-component reactions to produce diverse quinazoline derivatives efficiently. These methods not only simplify the synthesis process but also enable the exploration of various functional groups that can enhance biological activity .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluating various quinazolinone derivatives found that this compound exhibited significant antimicrobial activity against resistant strains of Pseudomonas aeruginosa. The compound's low cytotoxicity in human cell lines further supports its potential as a therapeutic agent .
  • Inhibition of CDK4 : Research employing pharmacophore modeling revealed that modifications to the quinazoline scaffold could enhance inhibition against CDK4, suggesting that this compound could serve as a template for developing more potent inhibitors .
  • Dual Inhibition Strategy : In a study focused on dual inhibitors targeting PI3K and HDACs, compounds incorporating this compound demonstrated improved binding affinities compared to single-target inhibitors, highlighting the compound's versatility in drug design .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(difluoromethyl)quinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Table 1: Substituent Comparison of Quinazoline Derivatives
Compound Name Position 2 Position 4 Position 6 Key Features
6-Chloro-2-(difluoromethyl)quinazolin-4-ol Difluoromethyl Hydroxyl Chloro Hydrogen bonding (OH), fluorophilic
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline () Methyl 2-Fluorophenyl Chloro Aromatic bulk, hydrophobic interactions
4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol () Anilino (substituted) Methoxy Improved solubility (OMe), H-bonding
6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)-1,2-dihydroquinazoline 3-Oxide () Chloromethyl 2-Fluorophenyl Chloro Polar N-oxide, redox-sensitive
6-Chloro-2-(difluoromethyl)pyrimidin-4-amine () Difluoromethyl Amine Chloro Smaller heterocycle, basic NH₂

Physicochemical Properties

  • Hydrogen Bonding : The hydroxyl group at position 4 in the target compound enhances water solubility compared to methyl or aryl substituents. However, the difluoromethyl group balances lipophilicity, aiding membrane permeability .

Key Research Findings

Table 2: Comparative Bioactivity Data

Compound Target Protein/Enzyme IC₅₀ (nM) Solubility (µg/mL) LogP
This compound CLK1 Kinase 12.3 28.5 (pH 7.4) 2.1
4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol () EGFR Kinase 8.7 45.2 (pH 7.4) 1.8
6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)-1,2-dihydroquinazoline 3-Oxide () CYP450 3A4 430 12.1 (pH 7.4) 3.4

Selectivity and Toxicity

  • The target compound’s hydroxyl group reduces off-target binding compared to 4-aryl derivatives, which may interact with unrelated hydrophobic pockets .
  • Difluoromethyl substituents minimize hepatotoxicity risks associated with metabolically labile groups (e.g., chloromethyl in ) .

Biological Activity

6-Chloro-2-(difluoromethyl)quinazolin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a fused bicyclic structure consisting of a benzene ring and a pyrimidine ring. The presence of chlorine and difluoromethyl groups enhances its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit various bacterial strains, including multidrug-resistant Pseudomonas aeruginosa, by interfering with its quorum sensing mechanisms. For instance, compounds derived from quinazolinones were reported to inhibit the PqsR transcriptional regulator in P. aeruginosa, demonstrating IC50 values below 300 nM in whole-cell assays .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. A series of derivatives demonstrated significant cytotoxicity against human cancer cell lines, including MGC-803, Bcap-37, and PC3 cells. Notably, certain derivatives induced apoptosis in MGC-803 cells with ratios of 31.7% at 10 µM concentration . The mechanism appears to involve the inhibition of specific signaling pathways associated with cell survival and proliferation.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell survival and proliferation pathways.
  • Receptor Modulation : It acts as a non-competitive antagonist at NMDA receptors, which are implicated in neurodegenerative diseases and cancer .
  • Quorum Sensing Interference : By inhibiting PqsR, it disrupts the communication systems in bacteria, reducing virulence without killing the bacteria directly .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure & SubstituentsBiological Activity
6-Chloro-2-(trifluoromethyl)quinazolin-4-olTrifluoromethyl group instead of difluoromethylSimilar antimicrobial activity
6-Chloro-2-(methyl)quinazolin-4-olMethyl group instead of difluoromethylReduced anticancer efficacy

Case Studies

Several case studies illustrate the compound's potential:

  • Study on Antimicrobial Activity : A study evaluated the efficacy of quinazoline derivatives against Pseudomonas aeruginosa, revealing that modifications at the 6-position significantly enhanced activity compared to derivatives lacking such substitutions .
  • Anticancer Evaluation : In vitro assays demonstrated that specific derivatives could induce apoptosis in cancer cell lines, suggesting their potential as lead compounds for further development .

Q & A

Q. What are the recommended synthetic routes for 6-chloro-2-(difluoromethyl)quinazolin-4-ol, and how can reaction conditions be optimized?

The synthesis of quinazolin-4-ol derivatives typically involves cyclization of anthranilic acid derivatives or condensation of halogenated precursors with fluorinated reagents. For example:

  • Microwave-assisted synthesis (e.g., 90°C, CuI/L-proline catalyst in DMSO) can improve yields by accelerating reaction kinetics and reducing side products .
  • Halogenation strategies : Introducing the difluoromethyl group may require selective fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by chlorination at the 6-position via POCl₃ or other chlorinating agents .
  • Purity optimization : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMSO/water) can achieve >95% purity, critical for reproducibility .

Q. How can the structural integrity of this compound be confirmed experimentally?

Use a combination of spectroscopic and crystallographic methods:

  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., quinazoline ring protons at δ 7.2–8.5 ppm; CF₂H protons as a triplet due to J~55 Hz coupling) .
  • IR : Confirm hydroxyl (-OH) and C-F stretches (3200–3600 cm⁻¹ and 1100–1250 cm⁻¹, respectively) .
  • X-ray crystallography : Resolve bond angles and dihedral angles to validate the planar quinazoline core and substituent orientations .

Q. What are the primary biological targets associated with this compound?

Quinazoline derivatives often target enzymes or nucleic acids:

  • Adenylyl cyclase 1 (AC1) : Difluoromethyl groups enhance selectivity for AC1 inhibition, modulating cAMP signaling in pain pathways .
  • G-quadruplex (G4) DNA : The planar quinazoline core may intercalate or stabilize G4 structures, affecting transcription or replication in cancer models .
  • Kinases : Structural analogs (e.g., 6-chloro-4-phenylquinazolines) inhibit tyrosine kinases by competing with ATP binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target affinity?

  • Substituent variation : Replace the 4-hydroxyl group with methoxy or amino groups to improve membrane permeability. For example, 4-methoxy analogs show increased AC1 inhibitory potency (IC₅₀ ~50 nM vs. ~200 nM for hydroxyl) .
  • Fluorine positioning : Compare difluoromethyl (CF₂H) with trifluoromethyl (CF₃) or monofluoromethyl (CH₂F) to balance lipophilicity and metabolic stability. CF₂H offers optimal hydrogen-bonding potential .
  • Heterocyclic fusion : Attach pyrazol- or thiazole rings at the 3-position to enhance π-π stacking with target proteins .

Q. What experimental strategies address contradictions in reported bioactivity data for quinazoline derivatives?

  • Assay standardization : Discrepancies in AC1 inhibition (e.g., IC₅₀ ranging from 50–500 nM) may arise from differences in cAMP detection methods (ELISA vs. FRET). Use uniform cell lines (e.g., HEK293-AC1 overexpressing systems) .
  • Purity validation : Contaminants from incomplete chlorination (e.g., 6-hydroxy byproducts) can skew results. Employ HPLC-MS to verify >98% purity .
  • Solubility controls : Pre-dissolve compounds in DMSO at <0.1% final concentration to avoid solvent interference in cellular assays .

Q. How does the difluoromethyl group influence pharmacokinetic properties compared to non-fluorinated analogs?

  • Metabolic stability : The CF₂H group resists oxidative degradation by cytochrome P450 enzymes, extending half-life (t₁/₂ >6 hours in murine models vs. <2 hours for CH₃ analogs) .
  • Bioavailability : Fluorine’s electronegativity enhances solubility via polar interactions while maintaining moderate logP (~2.5), balancing blood-brain barrier penetration and renal clearance .
  • Toxicity profiling : Screen for off-target effects using panels like Eurofins’ SafetyScreen44 to assess hERG inhibition or hepatotoxicity risks .

Methodological Considerations

Q. What analytical techniques are critical for assessing compound stability under physiological conditions?

  • Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24 hours) and analyze degradation products via LC-MS .
  • Plasma stability assays : Incubate with human plasma (37°C, 1–4 hours) and quantify parent compound loss using UPLC-PDA .

Q. How can computational modeling complement experimental SAR studies?

  • Docking simulations : Use AutoDock Vina to predict binding poses with AC1 (PDB: 6R3Q) or G4 DNA (PDB: 2HY9) .
  • QSAR models : Train algorithms on datasets of IC₅₀ values and molecular descriptors (e.g., Topological Polar Surface Area, molar refractivity) to prioritize synthetic targets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Chloro-2-(difluoromethyl)quinazolin-4-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.